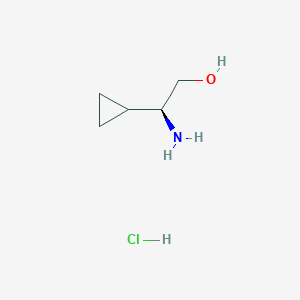![molecular formula C26H29N7O2 B2398566 2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251695-32-5](/img/structure/B2398566.png)
2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of such compounds often involves the formation of pyrazolo[1,5-a][1,3,5]triazines and their derivatives through complex chemical reactions. For example, studies have reported the synthesis of novel 1,2,4-Triazino[5,6-b]quinoxalines and their Tri-N-oxides, showcasing the chemical versatility of these compounds. The structural characterization, including crystal structure analysis, provides insights into the molecular dimensions and conformations that are essential for understanding their potential biological activities (Gallos & Argyropoulos, 1991).
Antimicrobial Activities
Several derivatives have been explored for their antimicrobial properties. For instance, 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). The synthesis and characterization of condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives have also indicated antimicrobial activity, further emphasizing the relevance of these compounds in developing new antimicrobials (El-Hashash et al., 2012).
Antiviral Activities
In addition to antimicrobial properties, some derivatives exhibit antiviral activities. For example, heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been shown to have significant effects against the avian influenza virus (H5N1), demonstrating the potential of these compounds in antiviral research (Flefel et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it an attractive target for anticancer therapies .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to the inhibition of these cellular processes .
Pharmacokinetics
Similar compounds have been evaluated for theirAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties can significantly impact the bioavailability of the compound, its distribution within the body, and its ultimate effectiveness as a therapeutic agent .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential c-Met kinase inhibitor .
properties
IUPAC Name |
2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-19(2)20-8-10-21(11-9-20)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADFZQDBXMWEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)
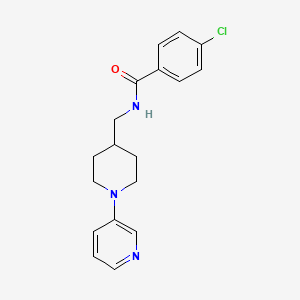
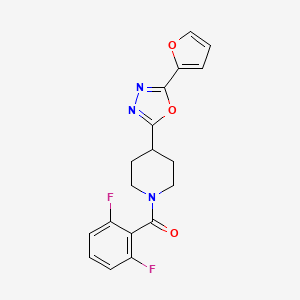
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
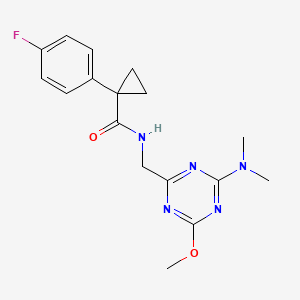


![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
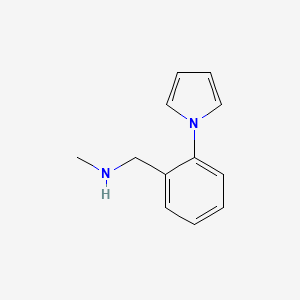
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)
